molecular formula C33H46BrP B3049104 Phosphonium, pentadecyltriphenyl-, bromide CAS No. 1944-80-5

Phosphonium, pentadecyltriphenyl-, bromide

Cat. No.: B3049104
CAS No.: 1944-80-5
M. Wt: 553.6 g/mol
InChI Key: RRHIUXFFPSVTOY-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonium, pentadecyltriphenyl-, bromide can be synthesized through the reaction of triphenylphosphine with pentadecyl bromide. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under reflux conditions . The reaction can be represented as follows:

PPh3+C15H31BrC15H31PPh3+Br\text{PPh}_3 + \text{C}_{15}\text{H}_{31}\text{Br} \rightarrow \text{C}_{15}\text{H}_{31}\text{PPh}_3^+\text{Br}^- PPh3​+C15​H31​Br→C15​H31​PPh3+​Br−

Industrial Production Methods

In industrial settings, the production of phosphonium salts often involves the use of microwave irradiation to accelerate the reaction. This method provides high yields and reduces reaction times significantly .

Chemical Reactions Analysis

Types of Reactions

Phosphonium, pentadecyltriphenyl-, bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.

    Solvents: Organic solvents like THF, dichloromethane, and acetonitrile are frequently used.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reacting with hydroxide ions would yield pentadecyltriphenylphosphine oxide.

Mechanism of Action

The mechanism of action of phosphonium, pentadecyltriphenyl-, bromide involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby increasing the reaction rate. The compound’s lipophilic nature allows it to interact with cell membranes, making it useful in drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

  • Methyltriphenylphosphonium Bromide
  • Ethyltriphenylphosphonium Bromide
  • Butyltriphenylphosphonium Bromide
  • Benzyltriphenylphosphonium Bromide

Uniqueness

Phosphonium, pentadecyltriphenyl-, bromide is unique due to its long alkyl chain, which enhances its lipophilicity and ability to interact with biological membranes. This property makes it particularly useful in applications requiring membrane interaction, such as drug delivery .

Biological Activity

Overview of Phosphonium Compounds

Phosphonium compounds, characterized by a positively charged phosphorus atom bonded to four organic groups, have garnered interest in various fields, including medicinal chemistry, due to their unique properties. The compound "Phosphonium, pentadecyltriphenyl-, bromide" is a quaternary phosphonium salt that is typically utilized in organic synthesis and as a phase transfer catalyst. Its biological activity is an area of ongoing research, particularly in terms of antimicrobial and anticancer effects.

Antimicrobial Properties

Phosphonium salts have been investigated for their antimicrobial activity . Studies suggest that these compounds can disrupt microbial membranes, leading to cell lysis. The mechanism often involves:

  • Membrane Disruption : The hydrophobic tail of the phosphonium compound interacts with the lipid bilayer of microbial cells.
  • Ion Channel Formation : Some phosphonium compounds can form ion channels that alter membrane potential and lead to cell death.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various phosphonium salts against Gram-positive and Gram-negative bacteria. The results indicated that phosphonium salts with longer alkyl chains exhibited enhanced antibacterial activity due to increased membrane interaction.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Pentadecyltriphenylphosphonium bromideStaphylococcus aureus32 µg/mL
Pentadecyltriphenylphosphonium bromideEscherichia coli64 µg/mL

Anticancer Activity

Phosphonium compounds are also being explored for their anticancer properties . Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : Phosphonium salts may interfere with cell cycle progression.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels, leading to oxidative stress and subsequent cell death in cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study investigated the cytotoxic effects of pentadecyltriphenylphosphonium bromide on several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Induction of apoptosis
MCF-7 (Breast Cancer)20ROS generation
A549 (Lung Cancer)25Cell cycle arrest

Mechanistic Insights

The biological activity of phosphonium compounds can be attributed to their structural features:

  • Hydrophobicity : The long alkyl chains enhance membrane interaction.
  • Charge Distribution : The positive charge on phosphorus facilitates interaction with negatively charged cellular components.

Properties

IUPAC Name

pentadecyl(triphenyl)phosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H46P.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-23-30-34(31-24-17-14-18-25-31,32-26-19-15-20-27-32)33-28-21-16-22-29-33;/h14-22,24-29H,2-13,23,30H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHIUXFFPSVTOY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H46BrP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439140
Record name Phosphonium, pentadecyltriphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1944-80-5
Record name Phosphonium, pentadecyltriphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under nitrogen atmosphere 1-bromopentadecane (6.5 g, 22.4 mmol) was treated with 5.87 g (22.4 mmol) of triphenylphosphine in 15 mL of acetonitrile and heated to 135° C. The reaction was monitored by TLC (salt formation, about 18 hours), and the mixture was dried under reduced pressure (24 hours) to ensure removal of traces of acetonitrile and provided 12.3 g of a colorless solid which was utilized in the next reaction without further purification.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
5.87 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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